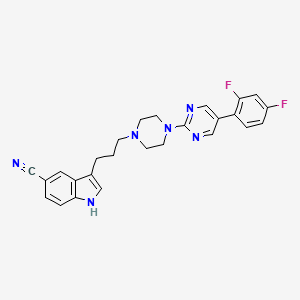

Sert-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H24F2N6 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

3-[3-[4-[5-(2,4-difluorophenyl)pyrimidin-2-yl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C26H24F2N6/c27-21-4-5-22(24(28)13-21)20-16-31-26(32-17-20)34-10-8-33(9-11-34)7-1-2-19-15-30-25-6-3-18(14-29)12-23(19)25/h3-6,12-13,15-17,30H,1-2,7-11H2 |

InChI Key |

MONCKXMZFAXBAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=NC=C(C=N4)C5=C(C=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sert-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sert-IN-2 is a potent inhibitor of the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission. This document provides a comprehensive technical overview of the mechanism of action of Sert-IN-2, intended for researchers and professionals in drug development. It consolidates available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the pertinent biological pathways. While specific data on the selectivity profile and direct downstream signaling effects of Sert-IN-2 are not extensively available in the public domain, this guide leverages established principles of SERT pharmacology to present a thorough understanding of its likely molecular interactions and cellular consequences.

Core Mechanism of Action

Sert-IN-2 functions as a high-affinity inhibitor of the serotonin transporter (SERT), also known as the sodium- and chloride-dependent serotonin transporter (SLC6A4). By binding to SERT, Sert-IN-2 blocks the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic signaling.

Quantitative Data

The primary quantitative measure of Sert-IN-2's potency is its half-maximal inhibitory concentration (IC50) against SERT.

| Compound | Parameter | Value | Species | Assay Type |

| Sert-IN-2 | IC50 | 0.58 nM | Not Specified | Serotonin Reuptake Inhibition |

Potential Signaling Pathways

The inhibition of SERT by compounds like Sert-IN-2 can influence intracellular signaling cascades that regulate transporter function and neuronal activity. While direct experimental evidence for Sert-IN-2's impact on these pathways is not yet published, the following are the well-established signaling pathways known to modulate SERT activity.

cGMP-PKG Signaling Pathway

The cyclic guanosine monophosphate (cGMP) - Protein Kinase G (PKG) signaling pathway is a known regulator of SERT activity. Activation of this pathway can lead to the phosphorylation of SERT, which in turn can modulate its trafficking and intrinsic activity. It is plausible that potent inhibitors of SERT could influence the conformational state of the transporter, thereby affecting its susceptibility to regulation by this pathway.

PKC Signaling Pathway

Protein Kinase C (PKC) plays a significant role in the regulation of SERT through phosphorylation. PKC activation can lead to the internalization of SERT from the cell surface, thereby reducing serotonin uptake capacity. The interaction of an inhibitor like Sert-IN-2 with SERT could potentially influence PKC-mediated regulatory processes.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize SERT inhibitors like Sert-IN-2.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of Sert-IN-2 for SERT.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing human SERT.

-

Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

-

Test compound: Sert-IN-2 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of Sert-IN-2 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the appropriate Sert-IN-2 dilution.

-

50 µL of radioligand at a final concentration close to its Kd.

-

100 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Sert-IN-2 by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

Objective: To determine the IC50 of Sert-IN-2 for the inhibition of serotonin reuptake.

Materials:

-

HEK-293 cells stably expressing human SERT, cultured in 96-well plates.

-

Radiolabeled serotonin: [³H]-5-HT.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

-

Test compound: Sert-IN-2 at various concentrations.

-

Stop Solution: Ice-cold uptake buffer.

-

Lysis Buffer: 1% SDS or similar.

-

96-well microplates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate the SERT-expressing cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells once with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of Sert-IN-2 for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]-5-HT to a final concentration of approximately 10-20 nM.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

-

Calculate the percentage of inhibition for each concentration of Sert-IN-2 relative to the control (no inhibitor).

-

Determine the IC50 value by non-linear regression analysis.

Conclusion

Sert-IN-2 is a highly potent inhibitor of the serotonin transporter. Its primary mechanism of action is the blockade of serotonin reuptake, leading to an increase in synaptic serotonin levels. While its detailed selectivity profile and direct effects on downstream signaling pathways are yet to be fully elucidated in publicly available literature, its high potency at SERT suggests it is a valuable tool for studying the physiological and pathological roles of serotonergic signaling. The experimental protocols provided herein offer a robust framework for the further characterization of Sert-IN-2 and other novel SERT inhibitors. Future research should focus on determining its selectivity against other neurotransmitter transporters and elucidating its precise impact on the cGMP-PKG and PKC signaling cascades to provide a more complete understanding of its pharmacological profile.

Sert-IN-2: A Technical Guide for a Potent and Selective Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sert-IN-2 is a potent and selective serotonin reuptake inhibitor (SSRI) that has demonstrated promising preclinical efficacy. With a high binding affinity for the serotonin transporter (SERT), excellent oral bioavailability, and the ability to penetrate the blood-brain barrier, Sert-IN-2 presents a compelling profile for further investigation as a potential therapeutic agent for serotonin-related disorders. This technical guide provides a comprehensive overview of the available data on Sert-IN-2, including its pharmacological properties, in vivo activity, and detailed experimental methodologies to facilitate further research and development.

Introduction

Selective serotonin reuptake inhibitors are a cornerstone in the pharmacological treatment of various psychiatric conditions, including depression and anxiety disorders. Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft and subsequent enhancement of serotonergic neurotransmission. Sert-IN-2 has emerged as a highly potent inhibitor of SERT, exhibiting nanomolar affinity. This document serves as a technical resource, consolidating the current knowledge on Sert-IN-2 to support ongoing and future research endeavors.

Pharmacological Profile

The pharmacological activity of Sert-IN-2 is characterized by its high affinity and selectivity for the serotonin transporter.

Binding Affinity and Selectivity

Quantitative data on the binding affinity of Sert-IN-2 for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is crucial for understanding its selectivity profile. While specific Kᵢ or IC₅₀ values for NET and DAT for Sert-IN-2 are not publicly available in the conducted searches, its high potency for SERT is well-documented.

| Transporter | IC₅₀ (nM) | Species | Assay Type | Reference |

| SERT | 0.58 | Not Specified | Not Specified | [1] |

| NET | Data Not Available | - | - | - |

| DAT | Data Not Available | - | - | - |

Table 1: In Vitro Binding Affinity of Sert-IN-2

Pharmacokinetics

Sert-IN-2 demonstrates favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier, which are essential for a centrally acting therapeutic agent.

| Species | Route of Administration | Bioavailability (%) | Key Findings | Reference |

| Rat | Oral | 83.28 | Good oral absorption | [1] |

| Rat | Intraperitoneal | - | Crosses the blood-brain barrier | [1] |

Table 2: Pharmacokinetic Parameters of Sert-IN-2

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo activity of Sert-IN-2, supporting its potential as an antidepressant agent.

Inhibition of Serotonin Uptake

In vivo studies have confirmed that Sert-IN-2 effectively inhibits serotonin uptake in the brain.

| Species | Dose | Route of Administration | Effect | Reference |

| Rat | 1 - 10 mg/kg | Intraperitoneal | Potently antagonizes p-chloroamphetamine (PCA)-induced depletion of 5-HT in the hypothalamus. | [1] |

Table 3: In Vivo Serotonin Uptake Inhibition by Sert-IN-2

Antidepressant-like Activity

Sert-IN-2 has shown antidepressant-like effects in established behavioral models of depression.

| Species | Dose | Route of Administration | Behavioral Test | Effect | Reference |

| Rat | 1 - 10 mg/kg | Intravenous | Forced Swim Test (FST) | Dose-dependent reduction in immobility time. | [1] |

Table 4: Antidepressant-like Effects of Sert-IN-2

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline generalized methodologies for key experiments based on standard practices in the field.

Radioligand Binding Assay for SERT, NET, and DAT

This protocol describes a general procedure for determining the binding affinity of a test compound like Sert-IN-2 to monoamine transporters using a competitive radioligand binding assay.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of Sert-IN-2 for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cells expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

-

Test compound: Sert-IN-2.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well microplate, add assay buffer, the appropriate cell membrane preparation, and the corresponding radioligand at a concentration near its Kₑ.

-

Competition: Add increasing concentrations of Sert-IN-2 to the wells. For determination of non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Sert-IN-2 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis for Serotonin Levels

This protocol provides a general framework for measuring extracellular serotonin levels in the brain of a freely moving animal following the administration of Sert-IN-2.

Objective: To assess the effect of Sert-IN-2 on extracellular serotonin concentrations in a specific brain region (e.g., hypothalamus, prefrontal cortex).

Materials:

-

Sert-IN-2.

-

Anesthetized rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer Sert-IN-2 via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels and plot the data over time to observe the time-course of the effect of Sert-IN-2.

Visualizations

Mechanism of Action of Sert-IN-2

Caption: Mechanism of Sert-IN-2 as a selective serotonin reuptake inhibitor.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Sert-IN-2 is a potent selective serotonin reuptake inhibitor with promising preclinical characteristics. Its high affinity for SERT, coupled with favorable pharmacokinetic properties and demonstrated in vivo efficacy, positions it as a valuable tool for neuroscience research and a potential lead compound for the development of novel antidepressant therapies. Further investigation into its selectivity profile against other monoamine transporters and a broader range of receptors and channels is warranted to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

Investigating the Pharmacokinetics of Sert-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sert-IN-2 is a potent and selective serotonin transporter (SERT) inhibitor, a class of compounds extensively investigated for their therapeutic potential in various neurological and psychiatric disorders. Understanding the pharmacokinetic profile of Sert-IN-2 is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known pharmacokinetic properties of Sert-IN-2, details established experimental protocols for its characterization, and visualizes key pathways and workflows to support further research and development. While comprehensive quantitative data for Sert-IN-2 remains limited in publicly available literature, this guide consolidates the existing information and presents standardized methodologies for a thorough pharmacokinetic evaluation.

Introduction to Sert-IN-2

Sert-IN-2 is a novel compound that demonstrates high affinity and selectivity for the serotonin transporter. Its primary mechanism of action involves the inhibition of serotonin reuptake into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This mode of action is the cornerstone of many clinically successful antidepressants. Preliminary data suggests that Sert-IN-2 possesses favorable drug-like properties, including the ability to cross the blood-brain barrier, a critical attribute for centrally acting agents.

Pharmacokinetic Profile of Sert-IN-2

The complete pharmacokinetic profile of Sert-IN-2, encompassing its absorption, distribution, metabolism, and excretion (ADME), is not yet fully characterized in the public domain. However, initial preclinical studies have provided some key insights.

Data Presentation

The available quantitative pharmacokinetic data for Sert-IN-2 is summarized in the table below. It is important to note that this information is based on limited preliminary findings.

| Parameter | Species | Value | Method |

| IC₅₀ (SERT Inhibition) | - | 0.58 nM | In vitro binding assay |

| Oral Bioavailability (F) | Rat | 83.28% | In vivo pharmacokinetic study |

| Blood-Brain Barrier Penetration | Rat | Yes | In vivo tissue distribution study |

Table 1: Summary of Known Pharmacokinetic and Pharmacodynamic Parameters for Sert-IN-2.[1]

Experimental Protocols

To facilitate further investigation into the pharmacokinetics of Sert-IN-2, this section details standardized experimental protocols for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study design to determine the pharmacokinetic profile of Sert-IN-2 in rats following oral (PO) and intravenous (IV) administration.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

Materials:

-

Sert-IN-2

-

Vehicle suitable for oral and intravenous administration (e.g., 10% DMSO, 90% Corn Oil[1])

-

Male Sprague-Dawley rats (n=3-5 per group)

-

Blood collection supplies (e.g., EDTA tubes, syringes)

-

Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Dose Preparation: Prepare dosing solutions of Sert-IN-2 in the selected vehicle at the desired concentrations (e.g., 2.5 mg/kg and 5 mg/kg for oral administration).[1]

-

Animal Dosing:

-

Oral Administration: Administer the prepared dose to the rats via oral gavage.

-

Intravenous Administration: Administer the prepared dose via tail vein injection.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of Sert-IN-2 in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.

In Vitro Metabolic Stability Assay

This assay is designed to evaluate the susceptibility of Sert-IN-2 to metabolism by liver enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of Sert-IN-2 in liver microsomes.

Materials:

-

Sert-IN-2

-

Liver microsomes (from relevant species, e.g., rat, dog, human)

-

NADPH regenerating system

-

Phosphate buffer

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Incubation: Incubate Sert-IN-2 (at a fixed concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Bioanalysis: Analyze the supernatant to determine the remaining concentration of Sert-IN-2 at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining Sert-IN-2 against time. The slope of the linear regression will be used to calculate the in vitro half-life, from which the intrinsic clearance can be derived.

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which Sert-IN-2 binds to plasma proteins.

Objective: To determine the fraction of Sert-IN-2 that is unbound in plasma.

Materials:

-

Sert-IN-2

-

Plasma (from relevant species)

-

Phosphate-buffered saline (PBS)

-

Rapid Equilibrium Dialysis (RED) device or ultrafiltration units

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Preparation: Add Sert-IN-2 to plasma and allow it to equilibrate.

-

Equilibrium Dialysis: Load the plasma sample into one chamber of the RED device and PBS into the other chamber, separated by a semipermeable membrane.

-

Incubation: Incubate the device at 37°C with shaking until equilibrium is reached.

-

Sampling: Collect samples from both the plasma and buffer chambers.

-

Bioanalysis: Determine the concentration of Sert-IN-2 in both samples using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is essential for a clear understanding of the scientific approach.

Sert-IN-2 Mechanism of Action

Sert-IN-2 acts as a selective inhibitor of the serotonin transporter (SERT). The following diagram illustrates the impact of Sert-IN-2 on serotonergic signaling.

Caption: Mechanism of SERT inhibition by Sert-IN-2.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Workflow: In Vitro ADME Assays

This diagram illustrates the general workflow for conducting in vitro ADME assays.

Caption: Workflow for in vitro ADME assays.

Conclusion and Future Directions

Sert-IN-2 is a promising SERT inhibitor with demonstrated brain permeability and high oral bioavailability in rats. However, a comprehensive understanding of its pharmacokinetic properties is essential for its continued development. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of Sert-IN-2's ADME profile. Future studies should focus on generating robust quantitative data for key pharmacokinetic parameters in multiple species, identifying major metabolic pathways and metabolites, and elucidating the potential for drug-drug interactions. Such data will be invaluable for establishing a clear pharmacokinetic/pharmacodynamic relationship and guiding the design of future preclinical and clinical investigations.

References

Sert-IN-2: A Technical Guide for In Vivo Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sert-IN-2, also known as DH4, is a novel and potent inhibitor of the serotonin transporter (SERT) with high selectivity. Developed through a strategy of identifying and replacing "nonbioavailable substructures" of the approved drug vilazodone, Sert-IN-2 exhibits significantly improved oral bioavailability, making it a promising tool for in vivo neuroscience research.[1] Its primary mechanism of action is the blockade of serotonin reuptake into presynaptic neurons, thereby increasing the concentration and duration of serotonin in the synaptic cleft. This technical guide provides an in-depth overview of Sert-IN-2, including its pharmacological profile, pharmacokinetic parameters, and detailed protocols for key in vivo behavioral and neurochemical assays.

Pharmacological and Pharmacokinetic Profile

Sert-IN-2 has been characterized as a potent and selective SERT inhibitor with excellent drug-like properties, including the ability to cross the blood-brain barrier.[2]

Table 1: In Vitro and In Vivo Pharmacological Profile of Sert-IN-2

| Parameter | Value | Species/Assay | Reference |

| SERT Inhibition (IC₅₀) | 0.58 nM | In vitro assay | [2] |

| In Vivo SERT Occupancy | Not reported | ||

| Selectivity | Selective for SERT | Not specified | [1] |

Table 2: Pharmacokinetic Parameters of Sert-IN-2

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 83.28% | Rat | Oral (p.o.) | [1][2] |

| Plasma Exposure | High | Rat, Dog | Oral (p.o.) | [2] |

| Blood-Brain Barrier Permeability | Yes | Rat | Intraperitoneal (i.p.) | [2] |

| Half-life (t₁/₂) | Not reported | |||

| Peak Plasma Concentration (Cₘₐₓ) | Not reported | |||

| Time to Peak Concentration (Tₘₐₓ) | Not reported |

Key In Vivo Experimental Protocols

Detailed methodologies for foundational in vivo studies are crucial for the replication and extension of research on Sert-IN-2.

Forced Swim Test (FST) for Antidepressant-like Activity

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the latency to immobility and the total time spent mobile.[3][4][5][6][7]

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute swimming session.

-

Drug Administration (Day 2): Sert-IN-2 is administered intravenously (i.v.) at doses of 1, 5, and 10 mg/kg. Three administrations are given before the test session.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim tank for a 5-minute test session. The duration of immobility is recorded.

-

-

Data Analysis: The total time of immobility during the 5-minute test is measured. A significant decrease in immobility time in the Sert-IN-2 treated group compared to the vehicle control group indicates an antidepressant-like effect.

p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

This neurochemical assay assesses the ability of a SERT inhibitor to block the effects of the serotonin-releasing and neurotoxic agent, p-chloroamphetamine (PCA). PCA enters serotonergic neurons via SERT and causes a rapid and long-lasting depletion of serotonin (5-HT).[8][9][10][11][12] Pre-treatment with a SERT inhibitor is expected to prevent this depletion.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Drug Administration: Sert-IN-2 is administered via intraperitoneal (i.p.) injection at doses of 1, 5, and 10 mg/kg as a single dose.

-

PCA Challenge: A specified time after Sert-IN-2 administration, rats are challenged with a dose of PCA known to cause significant 5-HT depletion.

-

Tissue Collection and Analysis: At a designated time point after PCA administration, the hypothalamus is dissected. The tissue is then processed to measure the concentration of 5-HT, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis: The levels of 5-HT in the hypothalamus of rats treated with Sert-IN-2 and PCA are compared to those treated with vehicle and PCA. A significant attenuation of the PCA-induced 5-HT depletion by Sert-IN-2 indicates effective in vivo SERT blockade.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of Sert-IN-2's function and evaluation.

Caption: Mechanism of Action of Sert-IN-2.

Caption: Forced Swim Test Experimental Workflow.

Caption: PCA-Induced 5-HT Depletion Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. animal.research.wvu.edu [animal.research.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of p-chloroamphetamine on 5-HT1A and 5-HT7 serotonin receptor expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistence of long-lasting serotonin depletion by p-chloroamphetamine in rat brain after 6-hydroxydopamine lesioning of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of Sert-IN-2 to the Serotonin Transporter (SERT)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1][2] This function makes SERT a primary target for a wide range of antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). Sert-IN-2 is a potent inhibitor of SERT, exhibiting a high binding affinity that is crucial for its therapeutic potential. This document provides a comprehensive overview of the binding characteristics of Sert-IN-2 to SERT, including quantitative data, detailed experimental methodologies for assessing binding affinity, and a discussion of the potential downstream signaling implications.

Quantitative Binding Data

The binding affinity of Sert-IN-2 for the serotonin transporter is a critical parameter for understanding its pharmacological activity. The primary quantitative measure of this interaction is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the SERT's activity.

| Compound | Parameter | Value (nM) |

| Sert-IN-2 | IC50 | 0.58 |

Table 1: In vitro potency of Sert-IN-2 against the serotonin transporter.[3]

Experimental Protocols

The determination of the binding affinity of a compound like Sert-IN-2 to SERT involves sophisticated in vitro assays. A commonly employed and highly reliable method is the competitive radioligand binding assay.

Radioligand Binding Assay for Sert-IN-2

This protocol outlines the steps to determine the inhibition constant (Ki) of Sert-IN-2 for the human serotonin transporter (hSERT) expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

Cell Membranes: Membrane preparations from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: Sert-IN-2.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the hSERT-expressing cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-10 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and hSERT membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and hSERT membranes.

-

Sert-IN-2 Competition: Assay buffer, radioligand, varying concentrations of Sert-IN-2, and hSERT membranes.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the competition binding counts.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Sert-IN-2 concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value of Sert-IN-2.[2][4]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Visualizations

Experimental Workflow for Determining Sert-IN-2 Binding Affinity

Radioligand Binding Assay Workflow

SERT Transport Cycle and Inhibition

The serotonin transporter functions through a series of conformational changes to move serotonin across the cell membrane. This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions and the counter-transport of potassium (K+) ions.[5]

SERT Alternating Access Cycle Inhibition

Impact of SERT Inhibition on Serotonergic Signaling

By blocking the reuptake of serotonin, Sert-IN-2 increases the concentration and duration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors, which can trigger a cascade of downstream signaling events.

SERT Inhibition and Downstream Signaling

Discussion

The high binding affinity of Sert-IN-2, as indicated by its sub-nanomolar IC50 value, underscores its potency as a SERT inhibitor.[3] The mechanism of action for such inhibitors typically involves binding to the outward-facing conformation of the transporter, thereby preventing the conformational changes necessary for serotonin translocation.[6] This stabilization of the outward-open state effectively blocks the reuptake process.

The direct downstream signaling consequences of Sert-IN-2 binding are primarily mediated through the enhanced activation of postsynaptic serotonin receptors due to increased synaptic serotonin levels. The specific signaling cascades activated will depend on the subtype of serotonin receptor engaged. For instance, activation of different G-protein coupled 5-HT receptors can lead to the modulation of various second messenger systems, including the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in neuronal plasticity and mood regulation.[7][8] Further research is required to elucidate the precise downstream signaling signature of Sert-IN-2 and its contribution to its overall pharmacological profile.

Conclusion

Sert-IN-2 is a highly potent inhibitor of the serotonin transporter, with a binding affinity in the sub-nanomolar range. Its mechanism of action involves the direct blockade of SERT, leading to an increase in synaptic serotonin levels. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its binding properties. Understanding the precise molecular interactions and downstream signaling effects of Sert-IN-2 will be crucial for the continued development of novel and effective therapeutics targeting the serotonergic system.

References

- 1. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. courses.edx.org [courses.edx.org]

- 3. Substrate and Inhibitor-Specific Conformational Changes in the Human Serotonin Transporter Revealed by Voltage-Clamp Fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

Sert-IN-2: A Technical Whitepaper on its Effects on Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sert-IN-2, also designated as DH4, is a novel and potent serotonin transporter (SERT) inhibitor with significant potential as an antidepressant agent. Developed through a rational design approach aimed at improving the bioavailability of existing serotonergic drugs, Sert-IN-2 exhibits high in vitro potency, excellent in vivo bioavailability, and the ability to engage its target in the central nervous system. This technical guide provides a comprehensive overview of the currently available data on Sert-IN-2, focusing on its mechanism of action, its effects on serotonergic pathways, and the experimental findings that underscore its therapeutic promise. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons. As such, it is a primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs). By blocking SERT, these drugs increase the extracellular concentration of serotonin, thereby enhancing serotonergic signaling. Sert-IN-2 has emerged from a research program focused on overcoming the limitations of existing SERT inhibitors, specifically by optimizing pharmacokinetic properties such as oral bioavailability. This document synthesizes the published findings on Sert-IN-2 to serve as a technical resource for the scientific community.

Mechanism of Action and In Vitro Potency

Sert-IN-2 functions as a highly potent inhibitor of the serotonin transporter. The primary mechanism of action is the blockade of serotonin reuptake, leading to an accumulation of serotonin in the synaptic cleft and subsequent enhancement of serotonergic neurotransmission.

Quantitative Data: In Vitro Inhibition

The inhibitory activity of Sert-IN-2 on the serotonin transporter has been quantified, demonstrating its high potency.

| Compound | Target | Assay | IC50 (nM) | Reference |

| Sert-IN-2 | SERT | In vitro inhibition | 0.58 | [1] |

Table 1: In vitro inhibitory potency of Sert-IN-2 against the serotonin transporter.

In Vivo Pharmacokinetics and Brain Penetration

A key feature of Sert-IN-2 is its excellent oral bioavailability, a significant improvement over parent compounds. Furthermore, its ability to cross the blood-brain barrier is essential for its therapeutic action as an antidepressant.

Quantitative Data: Pharmacokinetics

| Compound | Species | Administration | Bioavailability (%) | Blood-Brain Barrier Penetration | Reference |

| Sert-IN-2 | Rat | Oral | 83.28 | Yes | [1] |

Table 2: In vivo pharmacokinetic properties of Sert-IN-2 in rats.

In Vivo Effects on Serotonergic Pathways

In vivo studies have confirmed that Sert-IN-2 engages the serotonin transporter in the brain and produces downstream effects consistent with the enhancement of serotonergic signaling.

Inhibition of Serotonin Uptake in the Hypothalamus

Sert-IN-2 has been shown to inhibit the reuptake of serotonin in the rat hypothalamus, a brain region involved in the regulation of mood and stress. This provides direct evidence of its target engagement in the central nervous system.

Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion

p-Chloroamphetamine (PCA) is a compound that causes a rapid and significant depletion of serotonin from nerve terminals. Pre-treatment with a SERT inhibitor can block this effect. Sert-IN-2 has been demonstrated to potently antagonize PCA-induced serotonin depletion in the rat hypothalamus, further confirming its in vivo activity at the serotonin transporter.[1]

Antidepressant-like Activity

In preclinical models of depression, Sert-IN-2 has shown efficacy. Specifically, it has demonstrated antidepressant-like effects in the forced swimming test (FST) in rats, a widely used behavioral assay to screen for potential antidepressant drugs.

Experimental Protocols

While the primary research article by Wang et al. (2023) was identified, the detailed experimental protocols were not available in the public domain at the time of this review. The following are generalized descriptions of the types of assays likely employed, based on standard practices in the field.

In Vitro SERT Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sert-IN-2 for the serotonin transporter.

-

Methodology: A common method involves using cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT). These cells are incubated with a radiolabeled substrate of SERT, such as [3H]5-HT (tritiated serotonin), in the presence of varying concentrations of the test compound (Sert-IN-2). The amount of radioactivity taken up by the cells is measured, and the concentration of Sert-IN-2 that inhibits 50% of the specific uptake is calculated as the IC50 value.

In Vivo Pharmacokinetic Study (General Protocol)

-

Objective: To determine the oral bioavailability of Sert-IN-2.

-

Methodology: Rats are administered Sert-IN-2 via both intravenous (IV) and oral (PO) routes in separate groups. Blood samples are collected at various time points after administration. The concentration of Sert-IN-2 in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. Bioavailability is then determined using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Blood-Brain Barrier Penetration Assay (General Protocol)

-

Objective: To assess the ability of Sert-IN-2 to cross the blood-brain barrier.

-

Methodology: Following systemic administration of Sert-IN-2 to rats, both blood and brain tissue are collected at a specific time point. The concentration of the compound in both plasma and brain homogenate is determined by LC-MS. The brain-to-plasma concentration ratio is then calculated to provide an indication of blood-brain barrier penetration.

PCA-Induced 5-HT Depletion Study (General Protocol)

-

Objective: To evaluate the in vivo efficacy of Sert-IN-2 in blocking the effects of PCA on serotonin levels.

-

Methodology: One group of rats is pre-treated with Sert-IN-2, while a control group receives a vehicle. Subsequently, both groups are administered PCA. After a set period, the animals are euthanized, and the hypothalamus is dissected. The concentration of serotonin (5-HT) in the hypothalamic tissue is measured, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED). The degree to which Sert-IN-2 prevents the PCA-induced reduction in 5-HT levels is then determined.

Forced Swimming Test (FST) (General Protocol)

-

Objective: To assess the antidepressant-like effects of Sert-IN-2.

-

Methodology: Rats are individually placed in a cylinder of water from which they cannot escape. The duration of immobility, a behavioral proxy for despair, is recorded over a set period. Animals are treated with either Sert-IN-2 or a vehicle prior to the test. A significant reduction in immobility time in the Sert-IN-2 treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Sert-IN-2 on the serotonergic synapse.

Caption: Experimental workflow for the Forced Swimming Test (FST).

Conclusion

Sert-IN-2 is a promising new chemical entity that demonstrates high potency for the serotonin transporter and a favorable pharmacokinetic profile. The available in vivo data strongly support its ability to modulate the serotonergic system in the brain and exert antidepressant-like effects. Further research, including detailed selectivity profiling against other neurotransmitter transporters and receptors, as well as long-term efficacy and safety studies, will be crucial in fully elucidating the therapeutic potential of Sert-IN-2 for the treatment of major depressive disorder and other conditions linked to serotonergic dysfunction. This technical guide provides a foundational summary of the current knowledge on Sert-IN-2 for the scientific and drug development communities.

References

Preclinical Profile of Sert-IN-2: A Novel Serotonin Transporter Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sert-IN-2, also known as DH4, is a novel and potent inhibitor of the serotonin transporter (SERT) that has demonstrated promising antidepressant-like effects in preclinical studies. Developed through a strategy of identifying and replacing non-bioavailable substructures in existing SERT inhibitors like vilazodone, Sert-IN-2 exhibits high potency and significantly improved oral bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on Sert-IN-2, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

Sert-IN-2 exerts its pharmacological effects by binding to the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. By inhibiting this reuptake process, Sert-IN-2 increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This mechanism is the cornerstone of treatment for major depressive disorder and other mood disorders.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Sert-IN-2.

Table 1: In Vitro Potency

| Parameter | Value | Species/System |

| IC₅₀ (SERT Inhibition) | 0.58 nM | Not Specified |

| Data sourced from MedChemExpress and confirmed in primary literature.[4] |

Table 2: In Vivo Pharmacokinetics

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀-t (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |

| Rat | IV | 1 | 193 | 1340 | 7.53 | N/A |

| Rat | PO | 2.5 | 180 | 2790 | 7.28 | 83.28% |

| Dog | IV | 1 | 520 | 2820 | 4.39 | N/A |

| Dog | PO | 5 | 794 | 7540 | 16.4 | 53.5% |

| Pharmacokinetic parameters as reported by MedChemExpress.[4] |

Table 3: In Vivo Pharmacodynamics and Efficacy

| Species | Model | Dose (mg/kg) | Route | Key Findings |

| Rat | p-Chloroamphetamine (PCA)-induced 5-HT Depletion | 1-10 | i.p. | Potently antagonized PCA-induced depletion of 5-HT in the hypothalamus. |

| Rat | Forced Swimming Test (FST) | 1-10 | i.v. | Dose-dependent reduction in immobility time, indicating antidepressant-like effect. |

| Rat | Blood-Brain Barrier Penetration | 10 | i.p. | Confirmed to cross the blood-brain barrier. |

| Summary of in vivo efficacy studies.[4] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

SERT Inhibition Assay (In Vitro)

The in vitro potency of Sert-IN-2 was determined by its ability to inhibit the reuptake of serotonin via the serotonin transporter. While the specific details of the assay for Sert-IN-2 are not publicly available, a general protocol for such an assay is as follows:

-

Cell Culture: Stably express human SERT (hSERT) in a suitable cell line (e.g., HEK293 cells).

-

Compound Preparation: Prepare a dilution series of Sert-IN-2 in an appropriate buffer.

-

Assay Procedure:

-

Plate the hSERT-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of Sert-IN-2 or vehicle control.

-

Initiate serotonin uptake by adding a solution containing a known concentration of radiolabeled serotonin (e.g., [³H]-5-HT).

-

Incubate for a defined period at 37°C to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of incorporated radiolabeled serotonin using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of Sert-IN-2. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Studies in Rats and Dogs

Pharmacokinetic profiles of Sert-IN-2 were evaluated following both intravenous (IV) and oral (PO) administration.

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs.

-

Drug Administration:

-

IV: Administer Sert-IN-2 as a single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

PO: Administer Sert-IN-2 via oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing from a cannulated artery or vein.

-

Plasma Analysis:

-

Process blood samples to obtain plasma.

-

Quantify the concentration of Sert-IN-2 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Use pharmacokinetic software to calculate key parameters including Cₘₐₓ, AUC, T₁/₂, and oral bioavailability (F%).

Forced Swimming Test (FST) in Rats

The antidepressant-like activity of Sert-IN-2 was assessed using the forced swimming test.

-

Animal Model: Male Sprague-Dawley rats.

-

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Procedure:

-

Pre-test session: On the first day, place each rat in the water tank for a 15-minute adaptation session.

-

Test session: 24 hours after the pre-test, administer Sert-IN-2 or vehicle control intravenously. Following a predetermined pretreatment time, place the rats back into the water tank for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility (the time the rat spends floating with only minimal movements necessary to keep its head above water).

-

-

Data Analysis: Compare the immobility time between the Sert-IN-2 treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Sert-IN-2 and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of Sert-IN-2 in the synapse.

Caption: Preclinical evaluation workflow for Sert-IN-2.

Conclusion

Sert-IN-2 (DH4) is a highly potent serotonin transporter inhibitor with excellent oral bioavailability in preclinical species.[1][2][4] Its demonstrated ability to cross the blood-brain barrier and exert antidepressant-like effects in established animal models positions it as a promising candidate for further development as a treatment for major depressive disorder. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of this novel compound.

References

Sert-IN-2: A Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sert-IN-2 has emerged as a potent and selective tool compound for the investigation of the serotonin transporter (SERT) in the central nervous system (CNS). As a high-affinity inhibitor of SERT, Sert-IN-2 offers researchers a valuable instrument to probe the physiological and pathological roles of serotonergic neurotransmission. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier and high oral bioavailability, makes it suitable for a range of in vitro and in vivo studies. This technical guide provides a comprehensive overview of Sert-IN-2, including its mechanism of action, key quantitative data, detailed experimental protocols, and associated signaling pathways, to facilitate its effective use in CNS research.

Mechanism of Action

Sert-IN-2 is a potent inhibitor of the serotonin transporter (SERT), with a high affinity for the transporter protein.[1] By binding to SERT, Sert-IN-2 blocks the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic signaling. The primary mechanism of action of Sert-IN-2 is its high-affinity binding to SERT, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for Sert-IN-2, providing a basis for experimental design and interpretation.

In Vitro Activity

| Parameter | Value | Species/System | Reference |

| IC50 (SERT Inhibition) | 0.58 nM | Not Specified | [1] |

In Vivo Pharmacokinetics

| Parameter | Value | Species | Dosing Route & Dose | Reference |

| Oral Bioavailability | 83.28% | Rat | Not Specified | [1] |

| Plasma Exposure | High | Rat, Dog | 2.5 mg/kg and 5 mg/kg, p.o. | [1] |

| Blood-Brain Barrier Penetration | Yes | Rat | 10 mg/kg, i.p. | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance have not been publicly reported and would likely be found in the primary research article.

In Vivo Efficacy

| Experimental Model | Effect | Species | Dosing Route & Dose | Reference |

| p-Chloroamphetamine (PCA)-induced 5-HT Depletion | Potent antagonism | Rat | 1-10 mg/kg, i.p. | [1] |

| Forced Swim Test (FST) | Dose-dependent reduction in immobility time | Rat | 1-10 mg/kg, i.v. | [1] |

Note: Specific quantitative data from these in vivo studies, such as the percentage of 5-HT depletion antagonized or the mean immobility times at different doses, are not publicly available in the summarized sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments cited for Sert-IN-2, based on standard laboratory practices. The specific parameters used in the primary research on Sert-IN-2 may vary.

In Vitro SERT Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to the serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [³H]-Citalopram or a similar high-affinity SERT ligand)

-

Sert-IN-2 or other test compounds

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Harvest HEK293-hSERT cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Sert-IN-2. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

Forced Swim Test (FST) in Rats

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Cylindrical swim tank (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

-

Sert-IN-2 and vehicle control

-

Video recording and analysis software

Procedure:

-

Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This initial exposure to the inescapable stressor induces a state of behavioral despair. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Drug Administration (Day 2): Administer Sert-IN-2 or vehicle to the rats via the desired route (e.g., intravenous injection). The timing of administration before the test session should be based on the pharmacokinetic profile of the compound (e.g., 30-60 minutes before the test).

-

Test Session (Day 2): Place the rats back into the swim tank for a 5-minute test session. Record the entire session using a video camera.

-

Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

-

Data Analysis: Compare the mean duration of immobility between the Sert-IN-2 treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

p-Chloroamphetamine (PCA)-Induced 5-HT Depletion

This neurochemical assay assesses the in vivo ability of a compound to block the serotonin-releasing and neurotoxic effects of PCA, which are dependent on SERT.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Sert-IN-2 and vehicle control

-

p-Chloroamphetamine (PCA)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Drug Pre-treatment: Administer Sert-IN-2 or vehicle to the rats via the desired route (e.g., intraperitoneal injection).

-

PCA Administration: After a pre-determined time following Sert-IN-2 administration (e.g., 30-60 minutes), administer PCA (e.g., 5-10 mg/kg, i.p.).

-

Tissue Collection: At a specified time after PCA administration (e.g., 24 hours or 7 days), euthanize the rats and dissect the hypothalamus.

-

Neurochemical Analysis: Homogenize the hypothalamic tissue in an appropriate buffer. Analyze the concentration of 5-HT and its metabolite, 5-HIAA, in the tissue homogenates using HPLC with electrochemical detection.

-

Data Analysis: Compare the levels of 5-HT and 5-HIAA in the Sert-IN-2 pre-treated groups to the group that received vehicle followed by PCA. An attenuation of the PCA-induced reduction in 5-HT levels indicates that Sert-IN-2 is effectively blocking SERT in vivo.

Signaling Pathways and Experimental Workflows

The inhibition of SERT by Sert-IN-2 leads to an increase in synaptic serotonin levels, which in turn modulates downstream signaling pathways implicated in mood regulation and neuroplasticity. Key among these are the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways.

SERT Inhibition and Downstream Signaling

Caption: Downstream signaling cascade following SERT inhibition by Sert-IN-2.

Experimental Workflow for In Vivo CNS Studies

Caption: General workflow for in vivo CNS studies using Sert-IN-2.

Conclusion

Sert-IN-2 is a valuable pharmacological tool for dissecting the role of the serotonin transporter in the CNS. Its high potency, selectivity, and favorable pharmacokinetic properties make it a superior choice for a variety of experimental paradigms. This guide provides a foundational understanding of Sert-IN-2's characteristics and methodologies for its use. For more detailed information, researchers are encouraged to consult the primary literature, particularly the work by Wang et al. (2023), which is the seminal publication on this compound. As with any potent pharmacological agent, careful experimental design and dose-response studies are essential for obtaining robust and interpretable results.

References

In-depth Technical Guide: Exploring the Antidepressant Properties of Sert-IN-2

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Sufficient quantitative data and specific experimental results for the novel compound Sert-IN-2 are not publicly available at this time to construct a comprehensive technical whitepaper as requested. This document serves as a foundational guide, outlining the known antidepressant-related properties of Sert-IN-2 and providing detailed, generalized experimental protocols relevant to its preliminary characterization. The quantitative data tables remain unpopulated pending the public release of specific experimental findings for this compound.

Introduction

Sert-IN-2 is a novel compound identified as a potent inhibitor of the serotonin transporter (SERT).[1] As the primary mechanism for clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, SERT is a critical target in the pharmacological management of major depressive disorder and other mood disorders. By blocking serotonin reuptake, Sert-IN-2 is presumed to increase the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Preclinical evidence suggests that Sert-IN-2 possesses promising antidepressant-like efficacy, crosses the blood-brain barrier, and exhibits good bioavailability in rats.[1] This guide provides an overview of the available data on Sert-IN-2 and details the standard experimental methodologies used to characterize such compounds.

Mechanism of Action

Sert-IN-2's primary mechanism of action is the potent inhibition of the serotonin transporter (SERT).[1] This action is characteristic of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. The inhibition of SERT leads to an accumulation of serotonin in the synaptic cleft, which is hypothesized to correct the serotonergic deficits associated with depression.

Visualization of the Core Mechanism

The following diagram illustrates the fundamental mechanism of SERT inhibition.

Caption: Inhibition of Serotonin Reuptake by Sert-IN-2.

Quantitative Data

A comprehensive understanding of a drug candidate's profile requires robust quantitative data. The following tables are structured to present key in vitro and in vivo findings for Sert-IN-2. Note: These tables are currently unpopulated due to the lack of publicly available data for Sert-IN-2.

In Vitro Binding Affinity and Selectivity

This table is intended to summarize the binding affinity of Sert-IN-2 for the human serotonin transporter (hSERT) and its selectivity over the dopamine transporter (DAT) and norepinephrine transporter (NET).

| Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (Ki DAT/Ki SERT) | Selectivity Ratio (Ki NET/Ki SERT) |

| hSERT | 0.58[1] | Data not available | Data not available | Data not available |

| hDAT | Data not available | Data not available | - | - |

| hNET | Data not available | Data not available | - | - |

In Vivo Antidepressant-Like Efficacy: Forced Swim Test (FST) in Rats

This table is designed to present the dose-dependent effects of Sert-IN-2 on immobility time in the rat forced swim test, a common behavioral assay for antidepressant efficacy.

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |

| Vehicle | - | Data not available | - |

| Sert-IN-2 | 1 | Data not available | Data not available |

| Sert-IN-2 | 3 | Data not available | Data not available |

| Sert-IN-2 | 10 | Data not available | Data not available |

In Vivo Target Engagement: Antagonism of p-Chloroamphetamine (PCA)-Induced 5-HT Depletion

This table is structured to show the ability of Sert-IN-2 to block the depletion of serotonin in the rat hypothalamus induced by p-chloroamphetamine (PCA), providing an in vivo measure of SERT occupancy.

| Treatment Group | Dose (mg/kg, i.p.) | Hypothalamic 5-HT Level (ng/g tissue) | % Antagonism of PCA Effect |

| Vehicle | - | Data not available | - |

| PCA | - | Data not available | - |

| Sert-IN-2 + PCA | 1 | Data not available | Data not available |

| Sert-IN-2 + PCA | 3 | Data not available | Data not available |

| Sert-IN-2 + PCA | 10 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the characterization of Sert-IN-2's antidepressant properties.

Serotonin Transporter (SERT) Inhibition Assay

Objective: To determine the in vitro potency of Sert-IN-2 to inhibit serotonin reuptake at the human serotonin transporter.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing hSERT.

-

[³H]Serotonin (radioligand).

-

Sert-IN-2 and reference compounds.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Maintain HEK293-hSERT cells in appropriate culture medium and conditions.

-

Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer to a predetermined concentration.

-

Compound Dilution: Prepare serial dilutions of Sert-IN-2 and reference compounds in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell suspension, varying concentrations of the test compound (or vehicle), and a fixed concentration of [³H]serotonin.

-

Reaction: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for serotonin uptake.

-

Termination: Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Sert-IN-2 that inhibits 50% of the specific [³H]serotonin uptake (IC50 value) by non-linear regression analysis of the concentration-response data.

Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of Sert-IN-2 in a behavioral model of depression.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g).

-

A cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Sert-IN-2 and vehicle for injection (e.g., saline with a small percentage of a solubilizing agent).

-

Video recording equipment.

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.

-

Pre-test Session (Day 1): Place each rat individually into the water cylinder for a 15-minute swim session. This session induces a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Drug Administration: Administer Sert-IN-2 or vehicle intraperitoneally (i.p.) at specified time points before the test session (e.g., 24, 5, and 1 hour before the test).

-

Test Session (Day 2): 24 hours after the pre-test, place the rats back into the water cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment conditions, scores the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

-

Data Analysis: Compare the immobility times between the Sert-IN-2-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Antagonism of p-Chloroamphetamine (PCA)-Induced 5-HT Depletion

Objective: To determine the in vivo potency of Sert-IN-2 to block the serotonin-depleting effects of PCA, as a measure of SERT occupancy.

Materials:

-

Male Sprague-Dawley rats.

-

Sert-IN-2, PCA, and vehicle solutions.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Reagents for tissue homogenization and 5-HT extraction.

Procedure:

-

Drug Pre-treatment: Administer Sert-IN-2 or vehicle (i.p.) at various doses.

-

PCA Administration: After a specified pre-treatment time (e.g., 30-60 minutes), administer PCA (e.g., 5-10 mg/kg, i.p.) to all animals except a vehicle control group.

-

Tissue Collection: At a predetermined time after PCA administration (e.g., 4 hours or 24 hours), euthanize the rats and dissect the hypothalamus.

-

Neurochemical Analysis: Homogenize the hypothalamic tissue and measure the concentration of 5-HT using HPLC with electrochemical detection.

-

Data Analysis: Compare the hypothalamic 5-HT levels in the different treatment groups. Calculate the percentage antagonism of the PCA-induced depletion by Sert-IN-2 at each dose.

Potential Downstream Signaling Pathways

While specific data for Sert-IN-2 is not available, SERT inhibitors are known to modulate several downstream signaling cascades that are implicated in the pathophysiology of depression.

cAMP/PKA/CREB/BDNF Pathway

Chronic administration of SSRIs is believed to lead to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of various genes, including brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.

Caption: Putative Downstream Signaling of Sert-IN-2.

Conclusion and Future Directions

Sert-IN-2 is a potent SERT inhibitor with demonstrated preclinical antidepressant-like properties. Its high in vitro potency and in vivo efficacy in initial models suggest it is a promising candidate for further development. To fully elucidate its therapeutic potential, future research should focus on:

-

Comprehensive Selectivity Profiling: Determining the binding affinities (Ki) of Sert-IN-2 for a wide range of receptors and transporters to confirm its selectivity and predict potential off-target effects.

-

Detailed In Vivo Pharmacology: Conducting dose-response studies in a broader range of animal models of depression and anxiety.

-

Investigation of Downstream Signaling: Elucidating the specific molecular pathways modulated by Sert-IN-2 in relevant brain regions to confirm its mechanism of action and identify novel biomarkers of response.

-

Pharmacokinetic and Toxicological Studies: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and safety profile of Sert-IN-2.

The generation and publication of these critical datasets will be essential for advancing Sert-IN-2 through the drug development pipeline and ultimately assessing its clinical utility in the treatment of depressive disorders.

References

Methodological & Application

Application Notes and Protocols for Sert-IN-2 in Cultured Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction